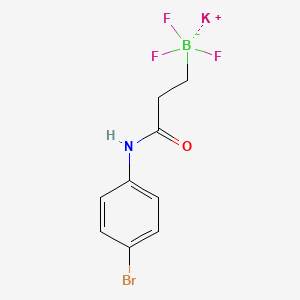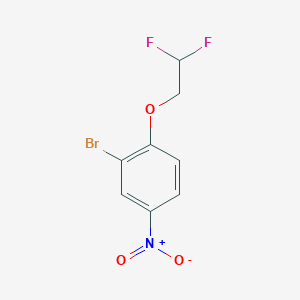![molecular formula C32H18F4O2 B1409409 (R)-3,3'-Bis(3,5-difluorophenyl)-[1,1'-binapthalene]-2,2'-diol CAS No. 1706439-53-3](/img/structure/B1409409.png)
(R)-3,3'-Bis(3,5-difluorophenyl)-[1,1'-binapthalene]-2,2'-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3,3’-Bis(3,5-difluorophenyl)-[1,1’-binapthalene]-2,2’-diol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two naphthalene rings connected by a single bond, with each naphthalene ring substituted by a 3,5-difluorophenyl group and a hydroxyl group at the 2,2’ positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3’-Bis(3,5-difluorophenyl)-[1,1’-binapthalene]-2,2’-diol typically involves multiple steps, including the preparation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening to identify the best catalysts and reaction parameters, as well as scaling up the reaction in continuous flow reactors to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
®-3,3’-Bis(3,5-difluorophenyl)-[1,1’-binapthalene]-2,2’-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce dihydro derivatives with altered electronic properties.
Wissenschaftliche Forschungsanwendungen
®-3,3’-Bis(3,5-difluorophenyl)-[1,1’-binapthalene]-2,2’-diol has several applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, particularly in enantioselective reactions.
Biology: The compound can be used to study protein-ligand interactions due to its unique structural features.
Industry: It can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism by which ®-3,3’-Bis(3,5-difluorophenyl)-[1,1’-binapthalene]-2,2’-diol exerts its effects depends on its application. In catalysis, it acts as a chiral ligand, coordinating to metal centers and facilitating enantioselective transformations. In biological systems, it may interact with specific proteins or enzymes, altering their activity through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Difluorophenylacetic acid
- 3,5-Difluorophenyl isocyanate
- 3,5-Difluoroacetophenone
Uniqueness
®-3,3’-Bis(3,5-difluorophenyl)-[1,1’-binapthalene]-2,2’-diol is unique due to its binaphthalene core, which provides a rigid, chiral environment that is advantageous in asymmetric catalysis. The presence of multiple fluorine atoms also enhances its chemical stability and alters its electronic properties, making it distinct from other similar compounds.
Eigenschaften
IUPAC Name |
3-(3,5-difluorophenyl)-1-[3-(3,5-difluorophenyl)-2-hydroxynaphthalen-1-yl]naphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H18F4O2/c33-21-9-19(10-22(34)15-21)27-13-17-5-1-3-7-25(17)29(31(27)37)30-26-8-4-2-6-18(26)14-28(32(30)38)20-11-23(35)16-24(36)12-20/h1-16,37-38H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEQACAMEHRRFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=CC(=CC(=C5)F)F)O)O)C6=CC(=CC(=C6)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H18F4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Bicyclo[1.1.1]pentane-1-acetic acid, 3-carboxy-, 1-(1,1-dimethylethyl) ester](/img/structure/B1409335.png)
![O2-Tert-butyl O3-ethyl (1R,3R,4R)-5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B1409336.png)





